![molecular formula C11H11F3O5 B2564715 Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate CAS No. 2279122-34-6](/img/structure/B2564715.png)
Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sorption and Environmental Fate
- Sorption of Phenoxy Herbicides : A study by Werner et al. (2012) on the sorption of 2,4-D (a similar phenoxy herbicide) and other related compounds to soil, organic matter, and minerals highlights the environmental behavior of these substances. The research suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, hinting at the complex interactions Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate might have in environmental matrices (Werner, Garratt, & Pigott, 2012).
Biodegradation and Methanogenesis
- Methanogenic Pathways of Acetate : Conrad (2005) reviews the quantification of methanogenic pathways using stable carbon isotopic signatures, focusing on acetate as a precursor. This study indirectly relates to the metabolic fate of acetate derivatives in environmental settings, offering insights into the broader implications of methyl esters in biogeochemical cycles (Conrad, 2005).
Industrial Applications
- Interesterification for Biodiesel Production : Research by Esan et al. (2021) discusses using methyl acetate for biodiesel production through interesterification, replacing methanol to mitigate excess waste glycerol's environmental impact. This study highlights the potential industrial application of methyl acetate derivatives in creating more sustainable biofuels (Esan, Olabemiwo, Smith, & Ganesan, 2021).
Antimicrobial and Anti-biofilm Properties
- Antimicrobial Triclosan and By-products : A review by Bedoux et al. (2012) on triclosan (TCS), a phenolic compound, and its environmental occurrence, toxicity, and degradation, provides context on the environmental and health implications of phenolic compounds. Although not directly about this compound, it underlines the importance of understanding the environmental fate and potential toxicity of phenolic esters (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Zukünftige Richtungen
Fluorine-containing compounds, such as “Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate”, are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . Even more fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
Eigenschaften
IUPAC Name |
methyl 2-[2-methoxy-5-(trifluoromethoxy)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O5/c1-16-8-4-3-7(19-11(12,13)14)5-9(8)18-6-10(15)17-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSPYBAEPYKPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

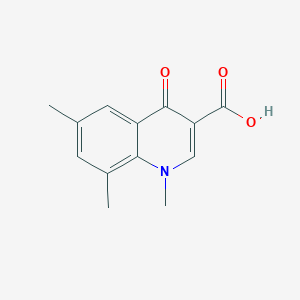
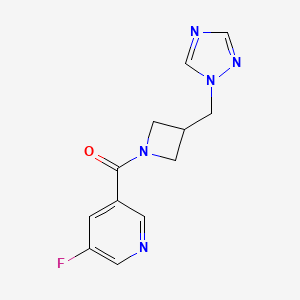
![1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2564638.png)

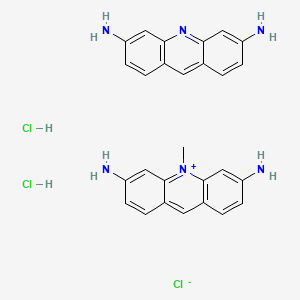
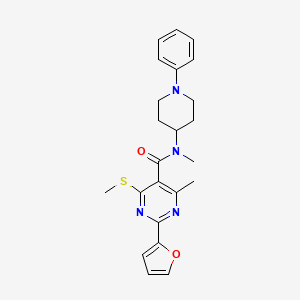
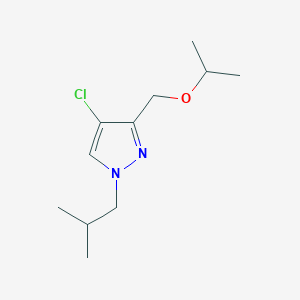
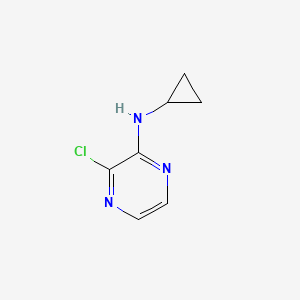
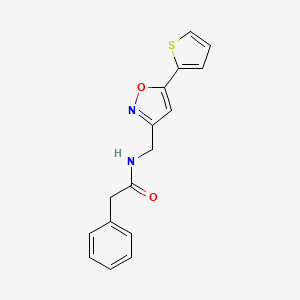




![Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate](/img/structure/B2564654.png)